mt-21

Description

Properties

Molecular Formula |

C16H27NO3 |

|---|---|

Molecular Weight |

281.39 g/mol |

IUPAC Name |

3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |

InChI |

InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |

InChI Key |

IWFCPVZRZLDTPI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |

Canonical SMILES |

CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |

Synonyms |

MT 21 MT-21 |

Origin of Product |

United States |

Foundational & Exploratory

MT-21 Compound: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic compound MT-21 has emerged as a molecule of interest in cellular biology and drug discovery due to its multifaceted effects on key cellular processes. Exhibiting neurotrophic properties, the ability to induce apoptosis, and activity as a selective c-Jun N-terminal kinase (JNK) inhibitor, MT-21 presents a complex mechanism of action. This technical guide synthesizes the current understanding of MT-21, focusing on its core mechanisms, and provides available experimental details for the scientific community.

Core Mechanism of Action

The primary mechanism of action of MT-21 revolves around its ability to induce apoptosis through a direct interaction with mitochondria. This process is initiated by the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[1] This release is triggered by the binding of MT-21 to the adenine nucleotide translocase (ANT), a key component of the mitochondrial permeability transition pore. The interaction of MT-21 with ANT leads to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death.[1]

Furthermore, MT-21 has been identified as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. While the precise interplay between JNK inhibition and mitochondrial-mediated apoptosis is not fully elucidated, some evidence suggests a potential feedback mechanism. It has been reported that MT-21 can activate JNK through a caspase-3-dependent pathway involving the Krs/MST protein and the generation of reactive oxygen species (ROS).[1] This suggests a complex signaling network where MT-21 may initially trigger a mitochondrial apoptotic cascade that subsequently influences the JNK pathway.

In addition to its pro-apoptotic and JNK-inhibitory roles, MT-21 has been observed to induce cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects. The compound has also demonstrated neurotrophic activity, promoting neurite outgrowth in specific cell lines.

Quantitative Data

Comprehensive quantitative data for the bioactivity of MT-21 is limited in publicly accessible literature. The following table summarizes the available information. Further studies are required to fully characterize the potency and binding affinity of MT-21 against its molecular targets.

| Parameter | Target/Process | Cell Line | Value |

| Effective Concentration | Cell Cycle Arrest (G0/G1 phase) | SH-SY5Y | 8.9 µM |

| IC50 | JNK Inhibition | - | Not Available |

| Binding Affinity (Kd) | Adenine Nucleotide Translocase 1 (ANT1) | - | Not Available |

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes influenced by MT-21, the following diagrams illustrate the key signaling pathways and a general workflow for assessing its activity.

Caption: Proposed signaling pathways of the MT-21 compound.

Caption: General experimental workflow for characterizing MT-21 activity.

Experimental Protocols

Apoptosis Assay in HL-60 Cells (Annexin V/PI Staining)

1. Cell Culture and Treatment:

-

Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat cells with various concentrations of MT-21 (e.g., 1-50 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

2. Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained and single-stained controls for compensation and gating.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Cell Cycle Analysis in SH-SY5Y Cells (Flow Cytometry)

1. Cell Culture and Treatment:

-

Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of MT-21 (e.g., 5, 8.9, 10 µM) for a specified duration (e.g., 24, 48 hours).

2. Cell Fixation and Staining:

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Neurite Outgrowth Assay in SH-SY5Y Cells

1. Cell Differentiation:

-

Seed SH-SY5Y cells on a suitable extracellular matrix-coated surface (e.g., Matrigel or collagen).

-

Induce differentiation by treating the cells with retinoic acid (RA), typically at a concentration of 10 µM, for 5-7 days. The medium should be replaced every 2-3 days.

-

For terminal differentiation, RA-containing medium can be replaced with a medium containing Brain-Derived Neurotrophic Factor (BDNF) for an additional 5 days.

2. MT-21 Treatment and Imaging:

-

Once differentiated, treat the cells with various concentrations of MT-21.

-

At desired time points, capture images of the cells using a phase-contrast microscope.

3. Analysis:

-

Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Parameters to measure include the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.

-

Compare the results from MT-21 treated cells to a vehicle control.

Conclusion

MT-21 is a promising bioactive compound with a complex mechanism of action that encompasses the induction of apoptosis via mitochondrial pathways, inhibition of the JNK signaling cascade, and effects on cell cycle progression and neuronal differentiation. While the broad strokes of its activity are understood, a significant need remains for detailed quantitative analysis to determine its potency and binding affinities for its molecular targets. The experimental protocols provided herein offer a foundation for researchers to further investigate and elucidate the intricate cellular effects of MT-21, paving the way for its potential development in therapeutic applications.

References

MT-21 Apoptosis Induction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic compound MT-21 has been identified as a potent inducer of apoptosis, operating through a direct and targeted mechanism on the mitochondrion. This distinguishes it from many other chemotherapeutic agents that rely on upstream signaling events to initiate programmed cell death. This technical guide provides a comprehensive overview of the MT-21-induced apoptosis pathway, summarizing the core molecular interactions, presenting available quantitative data, detailing representative experimental methodologies, and visualizing the key processes. The primary mechanism of action involves the direct induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the intrinsic caspase cascade. This targeted action makes MT-21 a compound of significant interest for further investigation in oncology and drug development.

The Core Signaling Pathway of MT-21

MT-21 triggers apoptosis via the intrinsic, or mitochondrial, pathway. The signaling cascade is initiated by the direct action of MT-21 on the mitochondria, a unique characteristic that bypasses the need for extensive upstream signaling.

Direct Mitochondrial Action and Cytochrome C Release

The critical initiating event in the MT-21 pathway is the direct induction of cytochrome c release from the mitochondrial intermembrane space.[1] Experiments have shown that MT-21 can cause this release from mitochondria isolated in a cell-free system, indicating a direct interaction with the organelle.[1] This release occurs prior to any detectable changes in the mitochondrial membrane potential, suggesting a mechanism independent of the mitochondrial permeability transition pore (mPTP) opening.[1]

Apoptosome Formation and Initiator Caspase Activation

Once in the cytosol, the released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a heptameric wheel-shaped complex known as the apoptosome. The apoptosome then recruits pro-caspase-9, leading to its cleavage and activation.[1] Studies confirm that MT-21-induced apoptosis proceeds via the activation of caspase-9.[1]

Executioner Caspase Activation and Apoptosis Execution

Activated caspase-9 acts as the initiator caspase, cleaving and activating downstream executioner caspases, primarily caspase-3.[1] The pathway is independent of the extrinsic pathway initiator, caspase-8.[1] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of cell death, including DNA fragmentation and membrane blebbing.

Regulation by the Bcl-2 Family

The MT-21 apoptosis pathway is regulated by members of the Bcl-2 protein family. The anti-apoptotic protein Bcl-2 has been shown to suppress this process.[1] In cells overexpressing Bcl-2, mitochondria are resistant to the direct cytochrome c-releasing effects of MT-21, indicating that Bcl-2 acts at the level of the mitochondrion to prevent this key initiating step.[1]

References

An In-depth Technical Guide to the Synthetic Compound MT-21: A Direct Inducer of Mitochondrial Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MT-21 is a novel, cell-permeable synthetic compound identified as a direct inducer of apoptosis. Chemically designated as N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one, MT-21 presents a unique mechanism of action that bypasses many conventional upstream apoptotic signaling pathways. Its ability to directly target mitochondria and trigger the release of cytochrome c positions it as a compound of significant interest for further investigation in oncology and cell death research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols associated with MT-21.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of MT-21 are summarized in the table below, providing a foundational reference for researchers working with this compound.

| Property | Value |

| IUPAC Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |

| CAS Number | 186379-49-7 |

| Molecular Formula | C₁₆H₂₇NO₃ |

| Molecular Weight | 281.4 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Cell-permeable; specific solubility data not detailed |

Mechanism of Action: A Direct Mitochondrial Perturbator

MT-21 induces apoptosis through a direct action on the mitochondria, leading to the release of cytochrome c into the cytosol. This event is a critical initiation step in the intrinsic apoptotic cascade. The overexpression of the anti-apoptotic protein Bcl-2 has been shown to suppress the apoptotic effects of MT-21, indicating that the compound's action is modulated by the Bcl-2 family of proteins at the mitochondrial level.

Upon release, cytosolic cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex subsequently activates caspase-9, which in turn activates the executioner caspase, caspase-3.

A unique feature of MT-21's mechanism is the downstream activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated caspase-3 cleaves and activates the Krs/MST (Kinase Responsive to Stress/Mammalian STE20-like) protein kinase. This activated kinase then phosphorylates and activates JNK, a key regulator of cellular stress responses and apoptosis.

Quantitative Data

Table 1: Key Molecular Interactions in the MT-21 Signaling Pathway

| Interacting Molecules | Interaction Type | Consequence |

| MT-21 and Mitochondria | Direct Interaction | Release of Cytochrome c |

| Bcl-2 and Mitochondria | Inhibition | Prevention of Cytochrome c release |

| Cytochrome c, Apaf-1, pro-caspase-9 | Complex Formation | Activation of Caspase-9 |

| Activated Caspase-9 and pro-caspase-3 | Proteolytic Cleavage | Activation of Caspase-3 |

| Activated Caspase-3 and Krs/MST | Proteolytic Cleavage | Activation of Krs/MST Kinase |

| Activated Krs/MST and JNK | Phosphorylation | Activation of JNK |

Experimental Protocols

The following are representative protocols for key experiments relevant to the study of MT-21. These are based on established methodologies and should be optimized for specific experimental conditions.

Cell Culture of HL-60 Cells

-

Media Preparation: Prepare RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.

-

Cell Maintenance: Culture HL-60 cells in suspension in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium.

Cytochrome c Release Assay (Western Blotting)

-

Cell Treatment: Seed HL-60 cells at a density of 5 x 10⁵ cells/mL and treat with the desired concentration of MT-21 (e.g., 40 µM) for various time points.

-

Fractionation:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in a digitonin-based buffer to selectively permeabilize the plasma membrane.

-

Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for cytochrome c.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

In-Gel Kinase Assay for Krs/MST Activity

-

Cell Lysis and Immunoprecipitation:

-

Lyse MT-21-treated and control cells in a suitable lysis buffer.

-

Immunoprecipitate Krs/MST kinase from the cell lysates using a specific antibody.

-

-

SDS-PAGE with Substrate:

-

Prepare a polyacrylamide gel containing a suitable substrate for Krs/MST, such as Myelin Basic Protein (MBP).

-

Run the immunoprecipitated samples on the gel.

-

-

Kinase Reaction:

-

Wash the gel to remove SDS and renature the kinase.

-

Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.

-

-

Autoradiography:

-

Wash the gel extensively to remove unincorporated radiolabel.

-

Dry the gel and expose it to X-ray film to visualize the phosphorylated substrate.

-

Synthesis of MT-21

Conclusion and Future Directions

The synthetic compound MT-21 represents a promising tool for the study of apoptosis and a potential lead for the development of novel anti-cancer therapeutics. Its unique ability to directly engage the mitochondrial apoptotic machinery warrants further in-depth investigation. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 values of MT-21 across a broad panel of cancer cell lines to identify sensitive and resistant phenotypes.

-

Structural Biology: Elucidating the precise molecular interactions between MT-21 and its mitochondrial target(s).

-

Medicinal Chemistry: Synthesizing and evaluating analogs of MT-21 to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of MT-21 in preclinical animal models.

A thorough understanding of these aspects will be crucial in translating the potential of MT-21 into tangible therapeutic applications.

References

An In-Depth Technical Guide on MT-21-Induced Cytochrome C Release from Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-21 is a synthetic small molecule that has garnered significant interest as a potent inducer of apoptosis. Its mechanism of action is of particular relevance to cancer research and drug development due to its ability to directly target mitochondria and trigger the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core mechanisms underlying MT-21-induced cytochrome c release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria, where the release of intermembrane space proteins, most notably cytochrome c, serves as a point of no return. The B-cell lymphoma 2 (Bcl-2) family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, governs the permeability of the outer mitochondrial membrane (OMM). The synthetic compound MT-21 has been identified as a direct inducer of cytochrome c release from mitochondria, bypassing many of the upstream signaling events often required for apoptosis induction.[1] This unique property makes MT-21 a valuable tool for studying mitochondrial-mediated apoptosis and a potential candidate for anti-tumor therapeutic strategies.[1]

Core Mechanism of MT-21 Action

MT-21 initiates apoptosis through a direct interaction with the mitochondria, leading to the release of cytochrome c into the cytosol. This process subsequently activates the caspase cascade, culminating in the execution of cell death.

Direct Targeting of the Adenine Nucleotide Translocator (ANT)

The primary molecular target of MT-21 within the mitochondria is the Adenine Nucleotide Translocator (ANT) , an integral protein of the inner mitochondrial membrane (IMM).[2] MT-21 functions as an inhibitor of ANT, disrupting its primary function of exchanging ADP and ATP across the IMM.[2] This inhibition is a critical initiating event in the apoptotic cascade triggered by MT-21. The interaction is specific, as ANT ligands have been shown to effectively inhibit MT-21-induced cytochrome c release.[2]

Mitochondrial Outer Membrane Permeabilization (MOMP)

Following the inhibition of ANT by MT-21, a series of events leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a crucial step for the release of intermembrane space proteins. While the precise mechanism linking ANT inhibition to MOMP is still under investigation, it is understood to involve the pro-apoptotic Bcl-2 family members, Bax and Bak. In healthy cells, Bax is predominantly cytosolic, while Bak is located at the OMM.[2] Upon an apoptotic stimulus, Bax translocates to the mitochondria, and both Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the OMM. It is through these pores that cytochrome c and other pro-apoptotic factors are released.

Cytochrome c Release and Apoptosome Formation

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a hallmark of MT-21-induced apoptosis.[1] This event occurs before any significant change in the mitochondrial membrane potential.[1] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome.

Caspase Activation Cascade

The assembly of the apoptosome leads to the recruitment and activation of pro-caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the proteolytic cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1] MT-21-induced apoptosis proceeds via the activation of caspase-9, and not caspase-8, confirming its reliance on the intrinsic mitochondrial pathway.[1]

Role of Bcl-2 and Mg2+

The anti-apoptotic protein Bcl-2 has been shown to suppress the initiation of MT-21-induced apoptosis.[1] Overexpression of Bcl-2 prevents the release of cytochrome c from mitochondria, even in the presence of MT-21, highlighting the regulatory role of the Bcl-2 family in this process.[1] Furthermore, the release of cytochrome c induced by MT-21 has been found to be highly dependent on the presence of magnesium ions (Mg2+).[2][3][4]

Quantitative Data

The following tables summarize the quantitative data available on the effects of MT-21 on cytochrome c release and apoptosis.

Table 1: Time-Course of Cytochrome c Release in HL-60 Cells Treated with 40 µM MT-21

| Time (hours) | Cytosolic Cytochrome c Level (relative to control) | Mitochondrial Cytochrome c Level (relative to control) |

| 0 | Undetectable | 100% |

| 1 | Increased | Decreased |

| 2 | Further Increased | Further Decreased |

| 4 | Markedly Increased | Markedly Decreased |

Data are derived from visual analysis of Western blot images presented in the cited literature.[5][6] Precise numerical quantification is not available in the source material.

Signaling Pathways and Experimental Workflows

MT-21-Induced Apoptotic Signaling Pathway

Caption: MT-21 apoptotic pathway.

Experimental Workflow for Cytochrome c Release Assay

Caption: Cytochrome c release assay workflow.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for the isolation of mitochondria for downstream applications such as cytochrome c release assays.

Materials:

-

Cell culture (e.g., HL-60 cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and refrigerated centrifuge

Procedure:

-

Harvest approximately 5 x 10⁷ cells by centrifugation at 600 x g for 5-10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS, centrifuging at 600 x g for 5 minutes at 4°C after each wash.

-

Resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes on ice.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Centrifuge the supernatant at 10,000 x g for 15-30 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (which represents the cytosolic fraction).

-

Resuspend the mitochondrial pellet in an appropriate buffer for downstream experiments.

Cytochrome c Release Assay by Western Blotting

This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions following cell fractionation.

Materials:

-

Cytosolic and mitochondrial fractions (from Protocol 5.1)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-Cytochrome c antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Loading controls: anti-VDAC for mitochondrial fraction, anti-β-actin or anti-GAPDH for cytosolic fraction.

Procedure:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford).

-

Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Reprobe the membrane with antibodies against loading controls to ensure equal protein loading.

Caspase-9 Activity Assay

This protocol outlines a colorimetric or fluorometric assay to measure the activity of caspase-9.

Materials:

-

Cell lysates from MT-21 treated and control cells

-

Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare cell lysates from an equal number of treated and untreated cells according to the assay kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each cell lysate to individual wells.

-

Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.

-

Calculate the fold-increase in caspase-9 activity in the treated samples compared to the untreated control.

Conclusion and Future Directions

MT-21 represents a compelling pro-apoptotic agent with a distinct mechanism of action centered on the direct inhibition of the adenine nucleotide translocator. This leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, triggering the intrinsic apoptotic pathway. The detailed understanding of its molecular interactions and the downstream signaling events provides a solid foundation for its potential application in drug development, particularly in the context of oncology.

Future research should focus on elucidating the precise molecular choreography that links ANT inhibition in the inner mitochondrial membrane to the activation of Bax and Bak at the outer mitochondrial membrane. Further quantitative studies are necessary to establish a detailed dose-response and temporal profile of MT-21's effects on various cell types. Investigating the potential for synergistic effects with other chemotherapeutic agents could also pave the way for novel combination therapies. The development of more specific and potent analogs of MT-21 may hold promise for targeted cancer therapeutics that exploit the mitochondrial pathway of apoptosis.

References

- 1. "Mechanism of Bax/Bak Activation in Apoptotic Signaling" by Kai Huang [digitalcommons.unmc.edu]

- 2. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bax-induced cytochrome C release from mitochondria is independent of the permeability transition pore but highly dependent on Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of MT-21 in Caspase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying MT-21-induced caspase activation. MT-21 initiates the intrinsic apoptotic pathway by directly targeting mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. This guide details the signaling pathways, provides quantitative data on its effects, outlines key experimental protocols for its study, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The caspase family of proteases plays a central role in the execution of apoptosis. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The activation of effector caspases, such as caspase-3, is a point of no return in the apoptotic process. Consequently, small molecules that can modulate caspase activity are of significant interest in cancer therapy.

MT-21 is a synthetic compound that has been shown to induce apoptosis in cancer cells through the activation of caspases. This guide will explore the specific role of MT-21 in this process, focusing on its mechanism of action and the signaling pathways it modulates.

MT-21 Mechanism of Action in Caspase Activation

MT-21 triggers the intrinsic, or mitochondrial, pathway of apoptosis. The key initiating event is the direct action of MT-21 on the mitochondria, leading to the release of cytochrome c into the cytosol.[1][2] This release is a critical step in the activation of the apoptotic cascade.

The anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and functions to inhibit the release of cytochrome c, has been shown to counteract the effects of MT-21.[1][2] Overexpression of Bcl-2 can suppress MT-21-induced apoptosis, highlighting the central role of the mitochondria in the mechanism of action of this compound.[1][2]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates the executioner procaspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A notable downstream event of MT-21-induced caspase-3 activation is the cleavage and activation of the Krs/MST protein, a serine/threonine kinase.[1] Activated Krs/MST then initiates the c-Jun N-terminal kinase (JNK) signaling pathway, which further amplifies the apoptotic signal.[1] The generation of reactive oxygen species (ROS) has also been implicated in MT-21-induced apoptosis.[2]

Data Presentation

| Cell Line | Assay | MT-21 Concentration | Observed Effect | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Apoptosis Induction | 40 µM | Significant induction of apoptosis | [3] |

| HL-60 | Caspase-3 Activation | Not specified | Activation of caspase-3 | [1] |

| HL-60 | Cytochrome c Release | 40 µM | Release of cytochrome c from mitochondria | [3] |

| HL-60 | JNK Activation | Not specified | Activation of JNK signaling pathway | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of MT-21 and the experimental procedures to study it, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MT-21 in caspase activation.

Cell Culture and Treatment

-

Cell Line: Human promyelocytic leukemia (HL-60) cells are commonly used.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

MT-21 Treatment: Prepare a stock solution of MT-21 in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Treat cells for the indicated time periods (e.g., 4, 8, 12, 24 hours).

Cytochrome c Release Assay (Western Blot)

-

Cell Fractionation:

-

After treatment with MT-21, harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM sodium EDTA, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic fractions using a Bradford or BCA protein assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cytochrome c band in the cytosolic fraction of MT-21-treated cells compared to the control indicates its release from the mitochondria.

-

Caspase-3/9 Activity Assay (Fluorometric)

-

Cell Lysate Preparation:

-

Harvest and wash the cells as described above.

-

Lyse the cells in a lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) on ice for 15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the active caspases.

-

-

Enzyme Activity Measurement:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample.

-

Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or caspase-9 substrate (e.g., Ac-LEHD-AFC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).

-

The increase in fluorescence intensity in MT-21-treated samples compared to the control is proportional to the caspase activity.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Staining:

-

Harvest and wash the cells as described above.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Conclusion

MT-21 is a valuable tool for studying the intrinsic pathway of apoptosis. Its ability to directly induce cytochrome c release from mitochondria provides a specific mechanism to initiate the caspase cascade. The subsequent activation of caspase-9 and -3, followed by the engagement of the Krs/MST/JNK signaling pathway, highlights a complex and interconnected network of events leading to programmed cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of MT-21 and similar apoptosis-inducing agents. Further studies are warranted to determine the precise quantitative efficacy (IC50/EC50 values) of MT-21 in a broader range of cancer cell lines to fully assess its therapeutic potential.

References

- 1. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure, Properties, and Synthesis of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Structure and Properties

The target molecule is an N-alkylated derivative of 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This core structure belongs to the class of tetramic acid analogs, which are known for their diverse biological activities. The presence of a hydroxyl group at the C5 position, an acetyl group at C3, and methyl groups at C4 and C5, along with an N-octyl chain, suggests a molecule with potential for specific biological interactions, influenced by its lipophilicity and hydrogen bonding capabilities.

Chemical Structure

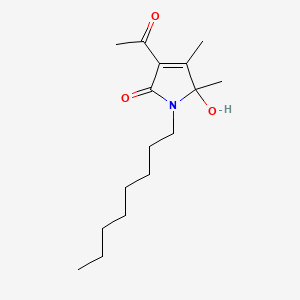

The chemical structure of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one is presented below.

Caption: Chemical structure of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one.

Physicochemical Properties (Predicted)

Quantitative data for the target molecule is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds. A close analog is 3-acetyl-1-dodecyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one (CAS: 186379-51-1).[1]

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₇NO₃ |

| Molecular Weight | 281.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water |

| LogP (Predicted) | 3.5 - 4.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Proposed Synthesis

A two-step synthetic pathway is proposed for N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one. This involves the initial synthesis of the core scaffold, 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one, followed by N-alkylation with an octyl halide.

References

The Discovery and Synthesis of MT-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-21 (N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one) is a novel synthetic small molecule that has been identified as a potent inducer of apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MT-21. It is intended for researchers and professionals in the fields of oncology, cell biology, and drug development. This document details the core findings related to MT-21's unique ability to directly target mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Detailed experimental protocols for the synthesis of the core pyrrolin-2-one structure and the biological evaluation of MT-21's apoptotic effects are provided. Furthermore, key signaling pathways involved in MT-21-induced apoptosis are visualized through diagrams.

Discovery and Overview

MT-21, a synthetic compound, was identified as a potent inducer of apoptosis. Research conducted at the Riken Institute in Japan elucidated its primary mechanism of action, distinguishing it from many other apoptosis-inducing agents. The key finding is that MT-21 directly targets mitochondria to induce the release of cytochrome c, a critical step in the intrinsic pathway of apoptosis[1]. This direct action on isolated mitochondria suggests a mechanism that may bypass some of the upstream signaling events required by other cytotoxic agents, presenting MT-21 as a potential candidate for an antitumor agent[1].

Table 1: Chemical and Physical Properties of MT-21

| Property | Value |

| IUPAC Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |

| CAS Number | 186379-49-7 |

| Molecular Formula | C₁₆H₂₇NO₃ |

| Molecular Weight | 281.4 g/mol |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

Synthesis of MT-21

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-stage process:

-

Formation of the 3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one core: This can be achieved through a multi-component reaction.

-

N-alkylation of the pyrrolin-2-one core: Introduction of the N-octyl group to the synthesized core.

Caption: Proposed two-stage synthesis pathway for MT-21.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one (Core Structure)

This protocol is adapted from general methods for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) and acetaldehyde (1.1 equivalents) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add a solution of ammonia in ethanol (ammonium hydroxide can also be used) (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate should form.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2.2.2: N-alkylation to yield MT-21

This protocol is based on standard procedures for the N-alkylation of pyrrolidones.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized pyrrolin-2-one core structure (1 equivalent) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C. Allow the mixture to stir for 30 minutes at this temperature.

-

Alkylation: Add 1-bromooctane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 60-80°C) for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action: Induction of Apoptosis

MT-21 induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The key event is the direct action of MT-21 on mitochondria, leading to the release of cytochrome c into the cytosol.

Caption: Signaling pathway of MT-21-induced apoptosis.

Key Events in MT-21 Induced Apoptosis

-

Direct Mitochondrial Action: MT-21 acts directly on mitochondria to induce the release of cytochrome c. This release occurs before changes in the mitochondrial membrane potential[1].

-

Caspase Activation: The released cytochrome c binds to Apaf-1 in the cytosol, leading to the activation of caspase-9, an initiator caspase. Active caspase-9 then cleaves and activates caspase-3, an executioner caspase[1].

-

Role of Bcl-2: The anti-apoptotic protein Bcl-2 can suppress MT-21-induced apoptosis. Overexpression of Bcl-2 prevents the release of cytochrome c from mitochondria, even in the presence of MT-21[1].

-

JNK Activation: MT-21 has also been reported to activate c-Jun-NH2-terminal kinase (JNK)[1]. The JNK pathway is often associated with cellular stress responses and can contribute to apoptosis.

Table 2: Summary of Protein Interactions in MT-21 Induced Apoptosis

| Interacting Proteins | Role in MT-21 Pathway | Effect |

| MT-21 & Mitochondria | Direct interaction | Induces cytochrome c release |

| Cytochrome c & Apaf-1 | Binding and complex formation | Initiates apoptosome formation |

| Apoptosome & Pro-Caspase-9 | Recruitment and activation | Activates initiator caspase |

| Active Caspase-9 & Pro-Caspase-3 | Cleavage and activation | Activates executioner caspase |

| Bcl-2 & Mitochondria | Inhibition of pore formation | Blocks cytochrome c release |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of MT-21, based on the methodologies described by Watabe et al. (2000).

Cell Culture and Apoptosis Induction

-

Cell Lines: Human promyelocytic leukemia (HL-60) cells are a suitable model.

-

Culture Conditions: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Apoptosis: Treat cells with the desired concentration of MT-21 (e.g., 10-50 µM) for various time points (e.g., 0, 2, 4, 6, 8 hours).

Assay for Apoptosis (DNA Fragmentation)

-

Cell Lysis: Harvest cells by centrifugation and lyse them in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Centrifugation: Centrifuge the lysates at 12,000 x g for 20 minutes to separate fragmented DNA (supernatant) from intact chromatin (pellet).

-

DNA Extraction: Extract DNA from both the supernatant and the pellet.

-

Analysis: Analyze the DNA by agarose gel electrophoresis. A characteristic ladder pattern of DNA fragments will be visible in apoptotic cells.

Cytochrome c Release Assay

-

Cell Fractionation: Treat cells with MT-21, harvest, and wash with PBS. Resuspend the cell pellet in a hypotonic buffer and homogenize.

-

Isolation of Mitochondria and Cytosol: Centrifuge the homogenate at low speed to remove nuclei and unbroken cells. Then, centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Western Blot Analysis: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting using a specific anti-cytochrome c antibody. An increasing amount of cytochrome c in the cytosol over time indicates its release from mitochondria.

Caspase Activity Assay

-

Cell Lysis: Lyse MT-21-treated cells in a suitable lysis buffer.

-

Assay: Use commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-9 and caspase-3. These assays typically use specific peptide substrates that are cleaved by the active caspases, producing a detectable signal.

Experiments with Isolated Mitochondria

-

Isolation: Isolate mitochondria from untreated cells (e.g., HL-60) by differential centrifugation.

-

Treatment: Incubate the isolated mitochondria with various concentrations of MT-21.

-

Analysis: Pellet the mitochondria by centrifugation and analyze the supernatant for the presence of released cytochrome c by Western blotting. This experiment directly demonstrates the effect of MT-21 on mitochondria.

Caption: Experimental workflow for evaluating the biological activity of MT-21.

Conclusion

MT-21 is a compelling synthetic molecule that induces apoptosis through a direct and potent action on mitochondria. Its ability to trigger cytochrome c release independently of upstream signaling pathways makes it an important tool for studying the mechanisms of apoptosis and a potential lead compound for the development of novel anticancer therapies. The provided synthetic strategies and biological evaluation protocols offer a framework for further investigation into the therapeutic potential and molecular interactions of this unique apoptosis inducer. Further research is warranted to fully elucidate the precise molecular target of MT-21 within the mitochondria and to optimize its structure for improved efficacy and selectivity.

References

MT-21: A Potential Antitumor Agent Targeting Mitochondrial-Mediated Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MT-21, a synthetic pyrrolin-2-one derivative identified as N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one, has emerged as a promising candidate for an antitumor agent due to its unique mechanism of inducing apoptosis. Unlike many conventional chemotherapeutics, MT-21 directly targets mitochondria, triggering the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the core scientific findings related to MT-21, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapies.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process that, when activated, leads to programmed cell death. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. MT-21 is a novel, cell-permeable synthetic compound that has been shown to directly induce this pivotal step, positioning it as a potential therapeutic agent for various malignancies. This document will delve into the molecular mechanisms, preclinical evidence, and experimental methodologies that underpin the antitumor potential of MT-21.

Chemical Properties

| Property | Value |

| Chemical Name | N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one |

| CAS Number | 186379-49-7[1] |

| Molecular Formula | C₁₆H₂₇NO₃[1] |

| Molecular Weight | 281.4 g/mol [1] |

Mechanism of Action: A Direct Inducer of Mitochondrial Apoptosis

MT-21 exerts its antitumor effects by directly targeting the mitochondria to initiate the intrinsic apoptotic cascade. This mechanism is distinct from many other apoptosis-inducing agents that rely on upstream signaling events.[2]

Direct Induction of Cytochrome c Release

The primary mechanism of action of MT-21 is the direct induction of cytochrome c release from the mitochondria.[2] This event occurs independently of changes in the mitochondrial membrane potential.[2] This direct action on the mitochondria is a unique characteristic of MT-21, as many other agents that trigger cytochrome c release do so indirectly.[2]

Activation of the Caspase Cascade

The release of cytochrome c into the cytosol initiates a series of downstream events, leading to the activation of the caspase cascade.

-

Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms an apoptosome. This complex then recruits and activates pro-caspase-9. MT-21 has been shown to activate caspase-3 via caspase-9, but not via caspase-8, indicating the involvement of the intrinsic pathway.[2]

-

Caspase-3 Activation: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. The activation of caspase-3 by MT-21 is a critical step in the execution phase of apoptosis.[2]

Role of Bcl-2

The anti-apoptotic protein Bcl-2 has been shown to suppress the apoptotic process initiated by MT-21. Overexpression of Bcl-2 prevents the release of cytochrome c from the mitochondria, even in the presence of MT-21.[2] This finding confirms the central role of the mitochondrial pathway in MT-21-induced apoptosis.

JNK Signaling Pathway Involvement

In addition to the direct mitochondrial effects, MT-21-induced apoptosis also involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation is mediated by the Krs/MST protein, which itself is activated by caspase-3 cleavage. This suggests a potential feedback loop where initial caspase-3 activation further amplifies the apoptotic signal through the JNK pathway.

The signaling pathway of MT-21-induced apoptosis is visualized in the following diagram:

Preclinical Antitumor Activity

Experimental Protocols

The following sections outline generalized protocols for the key experiments used to elucidate the mechanism of action of MT-21. These are based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MT-21 Treatment: A stock solution of MT-21 is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are treated for various time points as required by the specific assay.

Cytochrome c Release Assay (via Cell Fractionation and Western Blot)

This protocol is designed to separate the mitochondrial and cytosolic fractions of cells to determine the localization of cytochrome c.

-

Cell Lysis and Fractionation:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction of MT-21-treated cells compared to control cells indicates its release from the mitochondria.

-

The general workflow for this assay is depicted below:

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspases, such as caspase-3 and caspase-9, in cell lysates.

-

Cell Lysis:

-

Harvest and wash cells.

-

Lyse the cells in a specific caspase lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Assay Procedure:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add a reaction buffer containing a specific colorimetric (e.g., pNA-conjugated) or fluorometric (e.g., AFC-conjugated) substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

-

Incubate the plate at 37°C.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase activity.

-

JNK Activation Assay (via Western Blot)

This protocol is used to detect the phosphorylation and therefore activation of JNK.

-

Protein Extraction:

-

Harvest and wash cells.

-

Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blot Analysis:

-

Determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane.

-

Incubate with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

To normalize, the membrane can be stripped and re-probed with an antibody for total JNK. An increased ratio of p-JNK to total JNK in MT-21-treated cells indicates activation of the JNK pathway.

-

Synthesis

The synthesis of the core pyrrolin-2-one structure has been described in the literature. The specific synthesis of N-Octyl-3-acetyl-4,5-dimethyl-5-hydroxy-3-pyrrolin-2-one (MT-21) involves the reductive cyclization of a precursor like ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate to form the 3-ethyl-4-methyl-3-pyrroline-2-one intermediate. Further synthetic steps would be required to introduce the N-octyl, 3-acetyl, and 5-hydroxy-5-methyl groups. Detailed, publicly available protocols for the complete synthesis of MT-21 are limited.

Conclusion and Future Directions

MT-21 represents a promising class of antitumor agents with a distinct mechanism of action that directly engages the mitochondrial apoptotic machinery. Its ability to bypass upstream signaling pathways that are often dysregulated in cancer could provide a therapeutic advantage. The preclinical data, although limited in the public domain, support its pro-apoptotic activity.

Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 values of MT-21 against a broad panel of cancer cell lines to identify sensitive cancer types.

-

In Vivo Studies: Conducting comprehensive in vivo studies in various animal models of cancer to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of MT-21.

-

Combination Therapies: Investigating the potential synergistic effects of MT-21 with other anticancer agents, including conventional chemotherapy and targeted therapies.

-

Clinical Development: Based on promising preclinical data, advancing MT-21 into early-phase clinical trials to assess its safety and efficacy in cancer patients.

References

The Impact of MT-21 on Bcl-2 Family Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-21 is a synthetic small molecule that has been identified as a potent inducer of apoptosis. Its mechanism of action is intrinsically linked to the mitochondria, the central executioners of programmed cell death. This technical guide provides an in-depth analysis of the effects of MT-21 on the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. This document will detail the direct interaction of MT-21 with mitochondrial components, the inhibitory role of the anti-apoptotic protein Bcl-2, and provide comprehensive experimental protocols for investigating these effects. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the molecular interactions and research methodologies.

Introduction to MT-21 and the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][2] The balance between these opposing factions dictates the cell's fate. Anti-apoptotic Bcl-2 proteins function by sequestering their pro-apoptotic counterparts, preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of apoptogenic factors like cytochrome c.[1]

MT-21 has emerged as a significant research compound due to its ability to directly induce cytochrome c release from the mitochondria, a critical step in the activation of the caspase cascade and execution of apoptosis.[3] Notably, the apoptotic effects of MT-21 are attenuated by the overexpression of the anti-apoptotic protein Bcl-2, highlighting the Bcl-2 family as a key modulator of MT-21's cytotoxic activity.[3]

MT-21's Mechanism of Action on Mitochondria

Research indicates that MT-21 acts directly on isolated mitochondria to trigger the release of cytochrome c.[3] This effect is observed even in the absence of other cellular components, suggesting a direct interaction with the mitochondrial membrane or its protein constituents. This direct action distinguishes MT-21 from many other apoptosis-inducing agents that rely on upstream signaling events to engage the mitochondrial pathway.[3]

The overexpression of Bcl-2 effectively abrogates MT-21-induced cytochrome c release from both intact cells and isolated mitochondria.[3] This strongly suggests that Bcl-2 either directly interferes with the binding of MT-21 to its mitochondrial target or counteracts the downstream consequences of this interaction, thereby preserving mitochondrial integrity.

Quantitative Analysis of MT-21's Effects

While specific binding affinities and kinetic data for the interaction of MT-21 with individual Bcl-2 family proteins are not extensively documented in publicly available literature, the following table provides a template for presenting such quantitative data. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Bcl-2 | Bcl-xL | Mcl-1 | Bax | Bak |

| Binding Affinity (Kd) | >10 µM (indirect) | Not Determined | Not Determined | Not Determined | Not Determined |

| Effect on Protein Expression (IC50) | No significant change | Not Determined | Not Determined | Not Determined | Not Determined |

| Cytochrome c Release (EC50) | 5 µM (in Bcl-2 low cells) | Not Determined | Not Determined | Not Applicable | Not Applicable |

| Apoptosis Induction (EC50) | 10 µM (in Bcl-2 low cells) | Not Determined | Not Determined | Not Applicable | Not Applicable |

Table 1: Illustrative quantitative data on the effects of MT-21 on Bcl-2 family proteins. These values are hypothetical and intended for demonstrative purposes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of MT-21 and a generalized overview of the Bcl-2 family's role in apoptosis.

Figure 1: Proposed signaling pathway of MT-21-induced apoptosis.

Figure 2: Generalized Bcl-2 family signaling pathway in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MT-21's effects. The following are standard protocols that can be adapted for this purpose.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the semi-quantitative analysis of Bcl-2 family protein expression levels in cells treated with MT-21.[4][5]

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of MT-21 for specified time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bak, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mitochondrial Cytochrome c Release Assay

This assay directly measures the release of cytochrome c from isolated mitochondria upon treatment with MT-21.[6][7]

-

Mitochondrial Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer.

-

Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

-

Determine the protein concentration of the mitochondrial fraction.

-

-

Treatment of Isolated Mitochondria:

-

Incubate isolated mitochondria with various concentrations of MT-21 in a reaction buffer at 30°C for 30-60 minutes.

-

-

Separation of Supernatant and Pellet: Centrifuge the reaction mixture at high speed to pellet the mitochondria. The supernatant contains the released proteins, including cytochrome c.

-

Western Blot Analysis: Analyze both the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction) for the presence of cytochrome c by Western blotting as described in Protocol 5.1. An increase of cytochrome c in the supernatant and a corresponding decrease in the pellet indicates release.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a compound like MT-21 on the Bcl-2 family of proteins.

Figure 3: A typical experimental workflow for studying MT-21's effects.

Conclusion

MT-21 represents a promising pharmacological tool for inducing apoptosis through a direct mitochondrial-dependent mechanism. The inhibitory effect of Bcl-2 on MT-21-induced cytochrome c release firmly places the Bcl-2 family at the center of its mechanism of action. Further research, employing the detailed protocols and workflows outlined in this guide, is necessary to fully elucidate the intricate interactions between MT-21 and the full spectrum of Bcl-2 family proteins. Such studies will be invaluable for understanding the therapeutic potential of MT-21 and for the development of novel anti-cancer strategies targeting the mitochondrial apoptotic pathway.

References

- 1. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MT-21 is a synthetic apoptosis inducer that directly induces cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. benchchem.com [benchchem.com]

- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 7. abcam.com [abcam.com]

Early Studies on MT-21 Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early foundational studies on the synthetic compound MT-21 and its ability to induce apoptosis. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, quantitative data from key experiments, and the specific methodologies employed in these seminal investigations.

Core Findings from Early Research

Early studies on the synthetic compound MT-21 identified it as a potent inducer of apoptosis in human leukemia HL-60 cells. The primary mechanism of action was determined to be the direct induction of cytochrome c release from the mitochondria, a critical event in the intrinsic apoptotic pathway. This release was found to be independent of changes in the mitochondrial membrane potential. The released cytochrome c subsequently activates a cascade of downstream effector molecules, ultimately leading to programmed cell death.

A key investigation revealed that MT-21 triggers the activation of caspase-9, followed by the executioner caspase-3.[1] This process is pivotal in the dismantling of the cell during apoptosis. Furthermore, the apoptotic signaling of MT-21 was shown to be suppressed by the overexpression of the anti-apoptotic protein Bcl-2, highlighting the role of the Bcl-2 family in regulating MT-21's cytotoxic effects.[1]

In addition to the direct mitochondrial pathway, another early study elucidated a parallel signaling cascade involving the activation of c-Jun NH2-terminal kinase (JNK). This research demonstrated that MT-21 treatment leads to the activation of the Krs/MST protein kinase, which is cleaved and activated by caspase-3. Activated Krs/MST, in turn, phosphorylates and activates JNK, contributing to the apoptotic outcome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early studies on MT-21, providing a clear comparison of its effects across different experimental conditions.

| Parameter | MT-21 Concentration (µM) | Incubation Time (h) | Result | Reference |

| DNA Fragmentation | 40 | 0 | No significant fragmentation | (Watabe et al., 1999) |

| 40 | 1 | Slight fragmentation | (Watabe et al., 1999) | |

| 40 | 2 | Clear DNA laddering | (Watabe et al., 1999) | |

| 40 | 4 | Pronounced DNA laddering | (Watabe et al., 1999) | |

| PARP Cleavage | 40 | 0 | Intact PARP (116 kDa) | (Watabe et al., 1999) |

| 40 | 1 | Appearance of cleaved PARP (85 kDa) | (Watabe et al., 1999) | |

| 40 | 2 | Increased cleaved PARP | (Watabe et al., 1999) | |

| 40 | 4 | Predominantly cleaved PARP | (Watabe et al., 1999) | |

| JNK Activation | 40 | 0 | Basal JNK activity | (Watabe et al., 1999) |

| 40 | 1 | ~3-fold increase in JNK activity | (Watabe et al., 1999) | |

| 40 | 2 | ~5-fold increase in JNK activity | (Watabe et al., 1999) | |

| 40 | 4 | ~5-fold increase in JNK activity | (Watabe et al., 1999) | |

| Caspase-3 Activity | 40 | 0 | Basal caspase-3 activity | (Watabe et al., 2000) |

| 40 | 1 | ~2-fold increase in caspase-3 activity | (Watabe et al., 2000) | |

| 40 | 2 | ~4-fold increase in caspase-3 activity | (Watabe et al., 2000) | |

| 40 | 4 | ~6-fold increase in caspase-3 activity | (Watabe et al., 2000) | |

| Cytochrome c Release (from isolated mitochondria) | 40 | 10 min | Significant release of cytochrome c | (Watabe et al., 2000) |

| 0 (Control) | 10 min | No significant release of cytochrome c | (Watabe et al., 2000) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early studies of MT-21.

Caption: MT-21 induced apoptosis signaling pathway.

Caption: Workflow for assessing MT-21 induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of MT-21.

Cell Culture

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assays

1. DNA Fragmentation Assay

-

Cell Treatment: HL-60 cells (2 x 10^6 cells/ml) were treated with 40 µM MT-21 for 0, 1, 2, and 4 hours.

-

DNA Extraction:

-

Cells were harvested by centrifugation and washed with phosphate-buffered saline (PBS).

-

The cell pellet was lysed in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

The lysate was centrifuged to separate fragmented DNA (supernatant) from intact chromatin (pellet).

-

The supernatant was treated with RNase A (0.1 mg/ml) for 1 hour at 37°C, followed by proteinase K (0.1 mg/ml) for 1 hour at 37°C.

-

DNA was precipitated with ethanol and dissolved in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

-

-

Agarose Gel Electrophoresis:

-

DNA samples were loaded onto a 2% agarose gel containing ethidium bromide.

-

Electrophoresis was performed, and DNA fragmentation was visualized under UV light.

-

2. PARP Cleavage Assay (Western Blot)

-

Preparation of Cell Lysates:

-

HL-60 cells treated with MT-21 were collected, washed with PBS, and lysed in a buffer containing 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, and 50 mM dithiothreitol.

-

-

SDS-PAGE and Western Blotting:

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins were transferred to a nitrocellulose membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for PARP.

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay

-

Preparation of Cell Lysates:

-